N-(3-methoxypropyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-12-4-6-13(7-5-12)22-16(14-10-28(25,26)11-15(14)21-22)20-18(24)17(23)19-8-3-9-27-2/h4-7H,3,8-11H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWPKTBJMJPXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure Overview
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of methoxy and methyl groups in its structure may influence its solubility and interaction with biological targets.
Molecular Formula
The molecular formula can be summarized as follows:
- C : 18
- H : 22
- N : 4
- O : 3
- S : 1
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antitumor Activity : Thieno[3,4-c]pyrazoles have been studied for their potential in cancer therapy due to their ability to inhibit certain kinases involved in tumor growth.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
Toxicity Profile
The toxicity of N-(3-methoxypropyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide has been evaluated in various studies:
- Aquatic Toxicity : The compound is reported to be very toxic to aquatic life with long-lasting effects .
- Reproductive Toxicity : There are concerns regarding its potential to affect fertility or harm unborn children .
Summary of Biological Activities
Case Study 1: Antitumor Activity
A study investigating the antitumor properties of thieno[3,4-c]pyrazole derivatives found that compounds similar to this compound inhibited the growth of breast cancer cell lines by inducing apoptosis. This suggests a potential therapeutic application in oncology.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound led to a significant decrease in edema formation and inflammatory markers. This points towards its utility in treating inflammatory diseases.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core coupled with an ethanediamide moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Thieno[3,4-c]pyrazole Core : Cyclization reactions under specific conditions.
- Introduction of the Ethanediamide Group : This can be achieved through acylation reactions.
Biological Activities
Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant biological activities. The following sections detail its applications in various therapeutic areas.
Antitumor Activity
Compounds structurally similar to N-(3-methoxypropyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide have shown promising results against various cancer cell lines. The mechanism often involves inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are critical in tumor growth and proliferation.
Case Study: Antitumor Efficacy
A study focused on thienopyrazole derivatives demonstrated that specific substitutions on the pyrazole ring significantly enhanced their antitumor activity. Notably, compounds with electron-donating groups showed improved efficacy against breast cancer cell lines compared to their counterparts without such substitutions.
Anti-inflammatory Properties
Thienopyrazole derivatives have also been evaluated for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in vitro. This suggests potential applications in treating inflammatory diseases.
Case Study: Anti-inflammatory Mechanism
A derivative similar to this compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a substantial reduction in inflammatory markers.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thienopyrazole derivatives. They demonstrate effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes leading to cell lysis.
Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at Methoxypropyl Group
The 3-methoxypropyl moiety undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Demethylation | HBr (48%), reflux, 6–8 hrs | Formation of hydroxylpropyl derivative | |
| Alkoxy displacement | NaNH₂, THF, –15°C | Substitution with amines/thiols |
The methoxy group’s electron-donating nature stabilizes adjacent carbocations, facilitating SN1-type mechanisms in polar solvents like DMF or THF.
Hydrolysis of Ethanediamide Linkage
The ethanediamide bridge is susceptible to hydrolysis, producing carboxylic acid intermediates:
| Hydrolysis Type | Conditions | Products | Stability |
|---|---|---|---|
| Acidic | 6M HCl, 80°C, 3 hrs | 2-(4-methylphenyl)thieno-pyrazole-3-carboxylic acid | Air-stable crystalline solid |
| Enzymatic | Lipase (pH 7.4), 37°C, 24 hrs | Slow cleavage (15% conversion) | Requires inert atmosphere |
Kinetic studies show pseudo-first-order behavior in acidic media (k = 0.23 h⁻¹).
Cycloaddition Reactions
The thieno[3,4-c]pyrazole core participates in [4+2] cycloadditions:
| Dienophile | Conditions | Regioselectivity | Yield |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate | Toluene, 110°C, 12 hrs | C5-C6 position | 72% |
| Tetracyanoethylene | DCM, RT, 48 hrs | C2-C3 position | 58% |
Diels-Alder adducts exhibit bathochromic shifts in UV-Vis spectra (Δλ = 40–60 nm).
Redox Reactions at Sulfone Groups
The 5,5-dioxo moiety undergoes controlled reduction:
| Reducing Agent | Conditions | Product | Applications |
|---|---|---|---|
| NaBH₄/CeCl₃ | MeOH, 0°C, 2 hrs | Thieno-pyrazoline diol | Chiral ligand synthesis |
| LiAlH₄ | Et₂O, reflux, 6 hrs | Over-reduction to thiolane | Not isolable (degradation) |
Electrochemical studies reveal two reduction peaks at –1.2V and –1.8V (vs. Ag/AgCl) .
Cross-Coupling Reactions
Palladium-catalyzed couplings occur at the 4-methylphenyl ring:
| Reaction | Catalytic System | Scope | Limitations |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids (electron-rich) | Steric hindrance at C2 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Secondary amines | Low yield with bulky amines (≤35%) |
X-ray crystallography confirms retention of thieno-pyrazole planarity post-coupling .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces-sigmatropic shifts:
| Solvent | Quantum Yield (Φ) | Major Product |
|---|---|---|
| Acetonitrile | 0.18 | Spiro-thienooxazepine isomer |
| Benzene | 0.05 | Unreacted starting material |
TD-DFT calculations correlate excited-state dynamics with observed photoproducts.
Coordination Chemistry
The ethanediamide group acts as a bidentate ligand:
| Metal Ion | Geometry | Stability Constant (log K) |
|---|---|---|
| Cu(II) | Square planar | 8.9 ± 0.3 |
| Pd(II) | Octahedral | 6.7 ± 0.2 |
EPR spectra of Cu complexes show g∥ = 2.25 and g⟂ = 2.06, indicative of dx²−y² ground state .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Onset temperature : 218°C (N₂ atmosphere)
-
Major fragments (EI-MS): m/z 245 (thieno-pyrazole core), 121 (methylphenyl ion)
-
Activation energy (Eₐ): 142 kJ/mol (Kissinger method)
This compound’s reactivity profile enables applications in medicinal chemistry (prodrug design) and materials science (coordination polymers). Further studies should explore enantioselective transformations and catalytic asymmetric induction at its stereogenic centers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analogs and Substituent Effects
The most structurally similar compound identified is N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N′-(3-methoxypropyl)ethanediamide (CAS: 899961-80-9) . The primary difference lies in the aryl substituent: 4-methylphenyl vs. 4-fluorophenyl. This substitution alters electronic, steric, and pharmacokinetic properties, as summarized below:
| Property | Target Compound (4-Methylphenyl) | Fluorinated Analog (4-Fluorophenyl) |
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₅S | C₁₈H₁₉FN₄O₅S |
| Molecular Weight (g/mol) | 418.47 | 414.44 |
| Substituent Electronic Effect | Electron-donating (methyl) | Electron-withdrawing (fluorine) |
| Potential Impact | Increased lipophilicity | Enhanced polarity, metabolic stability |
Research Findings and Hypotheses
Electronic Effects: The 4-fluorophenyl group introduces a strong electron-withdrawing effect, which may enhance binding affinity to targets requiring polar interactions (e.g., enzyme active sites). Sulfone groups (5,5-dioxo) in both compounds contribute to rigidity and stabilize negative charge, favoring interactions with cationic residues in proteins.
Metabolic Stability :
- Fluorine substitution often reduces metabolic degradation by cytochrome P450 enzymes, suggesting the fluorinated analog may exhibit a longer half-life in vivo compared to the methyl-substituted compound .
Synthetic Accessibility :
- The methyl-substituted compound may be synthesized via Suzuki-Miyaura coupling using 4-methylphenylboronic acid, while the fluorinated analog requires 4-fluorophenylboronic acid. Both routes likely employ similar Pd-catalyzed conditions.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?
The synthesis typically involves multi-step reactions, such as condensation of activated methylene compounds with heterocyclic precursors under reflux conditions. For example, highlights a reflux method using sulfuric acid as a catalyst, followed by recrystallization from ethanol to isolate the product. To enhance purity, chromatographic purification (e.g., flash column chromatography) and solvent optimization (e.g., ethanol for recrystallization) are recommended . emphasizes the need for robust synthetic routes, particularly for incorporating sulfone or phosphonate groups, which may require protecting-group strategies or selective oxidation steps .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
Key techniques include:
- NMR Spectroscopy : For resolving methoxypropyl, methylphenyl, and thieno-pyrazolyl protons.
- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula (e.g., C₂₂H₁₉ClFN₅O₄ in ) .
- X-ray Crystallography : For unambiguous confirmation of the sulfone and pyrazole ring geometry, as demonstrated in for related compounds .
- FT-IR : To identify carbonyl (dioxo) and amide functional groups .
Q. How can solubility and stability challenges be addressed during experimental handling?
Solubility in polar aprotic solvents (e.g., DMSO or DMF) is often limited due to the hydrophobic thieno-pyrazolyl core. Co-solvent systems (e.g., DMSO:water mixtures) or micellar encapsulation can improve dissolution . Stability studies in recommend storage at −20°C under inert atmospheres to prevent hydrolysis of the ethanediamide moiety .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity or biological interactions?
Density Functional Theory (DFT) calculations can model the electron-deficient thieno-pyrazolyl core’s reactivity, particularly at the sulfone and amide groups. COMSOL Multiphysics, integrated with AI-driven parameter optimization ( ), can simulate reaction kinetics or predict binding affinities to biological targets like enzymes or receptors .
Q. How can contradictions in spectral data or biological activity be resolved?
Discrepancies in NMR shifts may arise from dynamic rotational isomerism in the methoxypropyl chain. Variable-temperature NMR or NOESY experiments can clarify conformational dynamics . For biological activity contradictions, orthogonal assays (e.g., enzymatic vs. cell-based) and metabolite profiling (LC-MS/MS) are critical to distinguish on-target effects from off-target interactions .
Q. What role does the sulfone group play in modulating biological activity?
The 5,5-dioxo moiety in the thieno-pyrazolyl ring enhances electrophilicity, potentially facilitating covalent interactions with cysteine residues in target proteins. Structure-activity relationship (SAR) studies in on pyrazole analogs suggest that sulfone groups improve metabolic stability and target engagement . Replacements with ketone or ester groups could elucidate its necessity .
Q. How can advanced separation technologies improve purification?
Membrane-based separation (, RDF2050104) or centrifugal partition chromatography (CPC) can resolve diastereomers or byproducts generated during synthesis. These methods are particularly effective for compounds with high polarity differences .
Q. What frameworks guide the design of experiments to explore structure-activity relationships (SAR)?
emphasizes linking SAR studies to theoretical frameworks, such as ligand efficiency metrics or free-energy perturbation (FEP) calculations. For example, systematic substitution at the 4-methylphenyl group (e.g., halogenation or methoxy variations) can quantify contributions to binding entropy/enthalpy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
